1-(3,4-difluorobenzyl)azocane
Description
1-(3,4-Difluorobenzyl)azocane is a nitrogen-containing heterocyclic compound featuring an azocane (an 8-membered saturated ring with one nitrogen atom) substituted with a 3,4-difluorobenzyl group. For instance, compounds like 1-(3,4-difluorobenzyl)piperazine (a 6-membered ring analog) and 1-(3,4-difluorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide highlight the pharmacological and synthetic relevance of the 3,4-difluorobenzyl motif in medicinal chemistry .
Properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]azocane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2N/c15-13-7-6-12(10-14(13)16)11-17-8-4-2-1-3-5-9-17/h6-7,10H,1-5,8-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCCNMUAQRKNEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(3,4-Difluorobenzyl)piperazine
- Structure : A 6-membered piperazine ring with a 3,4-difluorobenzyl substituent.
- Synthesis : Prepared via alkylation of piperazine with 3,4-difluorobenzyl bromide under basic conditions .
- Applications : Serves as a key intermediate in kinase inhibitors and receptor modulators. For example, derivatives like 1-(3,4-difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine exhibit crystallographic stability, with a chair conformation in the piperazine ring and dihedral angles of 40.20° between aromatic rings .
1-(3,4-Difluorobenzyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (GS 142)
- Structure : A pyrazolo-pyrimidine scaffold with the 3,4-difluorobenzyl group.
- Synthesis : Synthesized via nucleophilic substitution using 3,4-difluorobenzyl bromide and a pyrazolo-pyrimidine precursor .
- Applications : Demonstrates dual kinase inhibition (e.g., Plasmodium kinase targets) with a 44% yield and NMR-confirmed structure (δH 8.21 for pyrimidine protons) .
1-(3,4-Difluorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide
- Structure : A pyridine derivative with a 3,4-difluorobenzyl group and carboxamide side chain.
- Properties: Molecular weight 340.3 g/mol, purity ≥95%, and applications in pharmacological research (e.g., enzyme inhibition studies). Notably, this compound is discontinued in commercial catalogs but retains relevance as a synthetic intermediate .
Comparative Analysis Table
Key Research Findings
- Structural Stability : The 3,4-difluorobenzyl group enhances conformational rigidity. In 1-(3,4-difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine , the piperazine ring adopts a chair conformation, and weak C–H⋯O/F interactions stabilize the crystal lattice .
- Pharmacological Relevance : Fluorine atoms in the benzyl group improve metabolic stability and target binding. For example, GS 142’s 3,4-difluorobenzyl moiety enhances hydrophobic interactions with kinase active sites .
- Synthetic Challenges : Alkylation reactions (e.g., using 3,4-difluorobenzyl bromide) require optimized conditions (e.g., K2CO3 as a base) to achieve moderate yields (44–55%) .
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